N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine
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Overview
Description
N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine is an organic compound that features a benzyloxyphenyl group attached to an ethyl chain, which is further connected to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine typically involves the reaction of 3’-benzyloxyacetophenone with dimethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenyl ketones, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate: This compound is structurally similar but contains an ethylcarbamate group instead of a dimethylamine group.
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate: Another similar compound with an ethylcarbamate group.
Uniqueness
N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
N,N-dimethyl-1-(3-phenylmethoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(18(2)3)16-10-7-11-17(12-16)19-13-15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGZYOKUQUKFBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675691 |
Source
|
Record name | 1-[3-(Benzyloxy)phenyl]-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111083-50-1 |
Source
|
Record name | 1-[3-(Benzyloxy)phenyl]-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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